

Application Notes and Protocols for the Total Synthesis of O-Methylmurrayamine A

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Compound of Interest

Compound Name: O-Methylmurrayamine A

Cat. No.: B1255133

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **O-Methylmurrayamine A** is a pyranocarbazole alkaloid first isolated from the leaves of *Murraya koenigii*.^[1] This natural product has garnered significant interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.^{[1][2][3]} Notably, it has demonstrated potent anti-cancer activity against colon cancer cells and is being investigated for its potential in cancer therapeutics.^{[2][3]} This document provides a detailed protocol for the total synthesis of **O-Methylmurrayamine A**, based on the work of Zang et al. (2017), which features a key palladium-mediated intramolecular cyclization under mild conditions.^[1]

Key Synthetic Strategy:

The total synthesis of **O-Methylmurrayamine A** hinges on the construction of the multi-substituted carbazole nucleus. A critical step in this synthesis is an intramolecular C-C oxidative cyclization mediated by palladium.^[1] An improved, milder condition for this key step allows for a more scalable and efficient synthesis compared to previously reported methods that required harsh conditions.^[1]

Experimental Protocols:

The following section details the step-by-step experimental procedures for the synthesis of **O-Methylmurrayamine A**.

Step 1: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (Compound 2)

- Reaction Description: Protection of the hydroxyl group of 2-methyl-5-nitrophenol with tert-butyldiphenylchlorosilane.
- Protocol:
 - Dissolve 2-methyl-5-nitrophenol (153 g, 1 mol) and imidazole (75 g, 1.1 mol) in 750 ml of CH₂Cl₂.
 - Add a solution of tert-butyldiphenylchlorosilane (302.5 g, 1.1 mol) in 250 ml of CH₂Cl₂ dropwise at room temperature.
 - Stir the reaction mixture for 5 hours at room temperature.
 - Wash the mixture with water, saturated NaHCO₃ solution, and brine.
 - Dry the organic layers over sodium sulfate and evaporate the solvent.
 - Wash the resulting solid with a small amount of CH₃OH to obtain the product as a light yellow crystal.^[1]

Step 2: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methylaniline (Compound 3)

- Reaction Description: Reduction of the nitro group to an amine using palladium on activated charcoal as a catalyst.
- Protocol:
 - Combine 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (150 g, 0.38 mol) and 10% palladium on activated charcoal (15 g) in 400 ml of THF.
 - Stir the mixture at ambient temperature under a hydrogen atmosphere for three hours.
 - Remove the catalyst by filtration.
 - Remove the solvent by evaporation to obtain the product as a white powder.^[1]

Step 3: Synthesis of the Carbazole Intermediate (Compound 5)

- Reaction Description: Palladium-mediated intramolecular C-C oxidative cyclization to form the carbazole ring system. This is a key step in the synthesis.
- Protocol:
 - The specific diarylamine precursor is prepared from 3-(tert-butyldiphenylsilyloxy)-4-methylaniline.
 - The diarylamine is subjected to cyclization conditions. While the reference mentions achieving a 50g scale reaction, specific reagent quantities for this step beyond the palladium catalyst are not detailed in the provided snippets. The key improvement is the use of 1.1 equivalents of Pd(OAc)₂ at 60 °C in THF, which is a milder condition than previously reported (0.2 equiv. Pd(OAc)₂, 2.5 equiv. Cu(OAc)₂, PivOH, microwave at 110 °C).^[1]

Step 4: Deprotection to form the Hydroxycarbazole (Compound 6)

- Reaction Description: Removal of the tert-butyldiphenylsilyl protecting group using tetrabutylammonium fluoride (TBAF).
- Protocol:
 - Add a solution of tetrabutylammonium fluoride (33.7 g, 2 equiv) in 100 ml of THF to a stirred solution of the carbazole intermediate (30 g, 1 equiv) in 200 ml of THF at 0 °C.
 - Stir the reaction mixture at room temperature for 2 hours.
 - Quench the reaction by adding 300 ml of water.
 - Extract the mixture with EtOAc (3 x 300 ml).
 - Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - Purify the crude product by column chromatography (petroleum ether/EtOAc = 2:1) to afford the product as a white solid.^[1]

Step 5: Final construction of **O-Methylmurrayamine A** (Compound 7)

- Reaction Description: The final steps involve the introduction of the pyran ring. The specific details for this transformation are not fully elaborated in the provided search results but would logically follow from the hydroxycarbazole intermediate.

Data Presentation:

Table 1: Summary of Reaction Yields and Conditions

Step	Product Name	Starting Material	Key Reagents	Conditions	Yield (%)
1	3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene	2-methyl-5-nitrophenol	TBDPSCI, Imidazole, CH ₂ Cl ₂	Room temperature, 5 h	88%
2	3-(tert-butyldiphenylsilyloxy)-4-methylaniline	3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene	10% Pd/C, H ₂ , THF	Ambient temperature, 3 h	94%
3	Carbazole Intermediate (Compound 5)	Diaryl-amine precursor	Pd(OAc) ₂ (1.1 equiv), THF	60 °C	85%
4	Hydroxycarbazole (Compound 6)	Carbazole Intermediate (Compound 5)	TBAF, THF	0 °C to Room temperature, 2 h	94%

Mandatory Visualization:

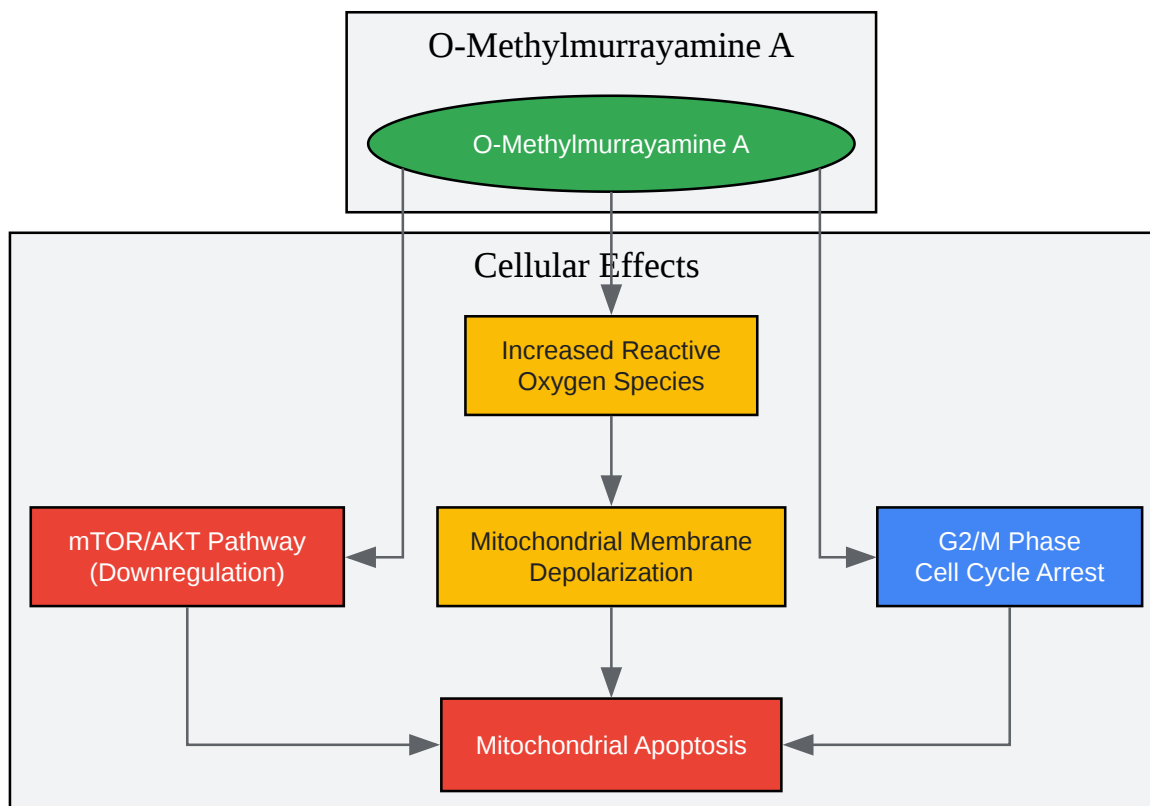


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Caption: Synthetic workflow for the total synthesis of **O-Methylmurrayamine A**.

Biological Activity Context:

O-Methylmurrayamine A has been shown to possess significant biological activities. It demonstrates neuroprotective effects against H₂O₂-induced PC12 cell damage.^[1] Furthermore, it exhibits potent anti-cancer activity, particularly against colon cancer cells, with an IC₅₀ value of 17.9 μM.^{[2][3]} Its mechanism of action in colon cancer involves the downregulation of the mTOR/AKT pathway and induction of mitochondrial apoptosis, leading to cell cycle arrest in the G2/M phase.^{[2][3]} These findings highlight the therapeutic potential of **O-Methylmurrayamine A** and underscore the importance of efficient synthetic routes for its production and the development of its derivatives.



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